molecular formula C15H20N6O B2498398 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2097900-69-9

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No. B2498398
CAS RN: 2097900-69-9
M. Wt: 300.366
InChI Key: FRUQDYRPHFYGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a 1,3,5-trimethyl-1H-pyrazol-4-yl group. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using click chemistry, specifically the azide-alkyne Huisgen cycloaddition . This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .


Molecular Structure Analysis

The 1,2,3-triazole ring in similar compounds is known to have considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The cyclopropyl group is likely orthogonal to the triazole ring .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone, also known as 4-cyclopropyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole.

Pharmaceutical Development

This compound, containing a 1,2,3-triazole moiety, is of significant interest in pharmaceutical research due to its potential as a scaffold for drug development. Triazoles are known for their stability and bioactivity, making them suitable for designing drugs with various therapeutic effects, including antimicrobial, anticancer, and antiviral properties .

Antimicrobial Agents

The 1,2,3-triazole ring in this compound is a key structure in many antimicrobial agents. Research has shown that triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or enzyme activity. This makes the compound a promising candidate for developing new antibiotics and antifungal medications .

Anticancer Research

Triazole-containing compounds have been extensively studied for their anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth. The specific structure of this compound may allow it to interact with cancer cell receptors or enzymes, making it a potential candidate for anticancer drug development .

Chemical Biology

In chemical biology, this compound can be used as a probe to study biological processes. The triazole ring’s stability and ability to form hydrogen bonds make it useful in labeling and tracking biomolecules in cells. This application is crucial for understanding cellular mechanisms and developing targeted therapies .

Organic Synthesis

The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions. This application is essential for developing new materials and chemicals with specific properties .

Material Science

In material science, triazole derivatives are used to develop new materials with unique properties, such as high thermal stability and conductivity. This compound could be explored for creating advanced materials for electronics, coatings, and other industrial applications .

Supramolecular Chemistry

The compound’s ability to form stable complexes with other molecules makes it useful in supramolecular chemistry. It can be used to design molecular assemblies with specific functions, such as sensors, catalysts, and drug delivery systems .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules to study or modify their function. The triazole ring in this compound is ideal for bioconjugation due to its stability and ability to form strong bonds with various biomolecules. This application is crucial for developing new diagnostic tools and therapeutic agents .

These applications highlight the versatility and potential of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone in scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

IntechOpen SpringerLink

Mechanism of Action

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-9-14(10(2)19(3)17-9)15(22)20-6-12(7-20)21-8-13(16-18-21)11-4-5-11/h8,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQDYRPHFYGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

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